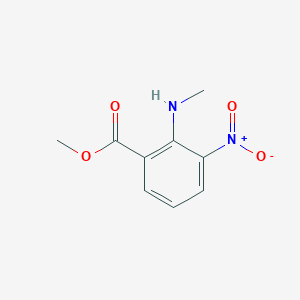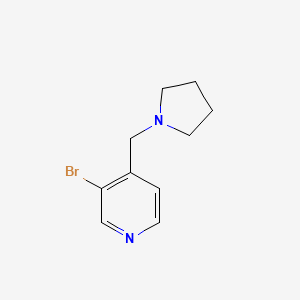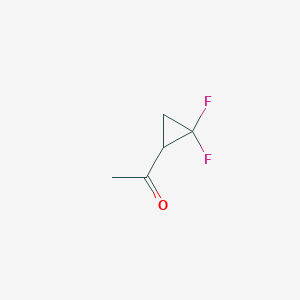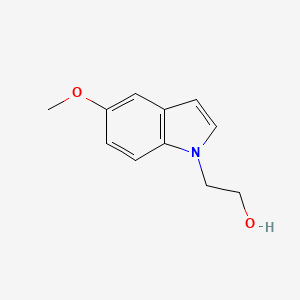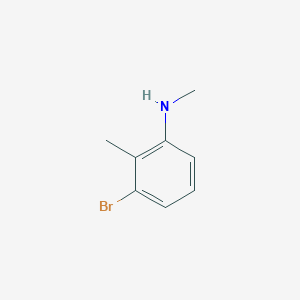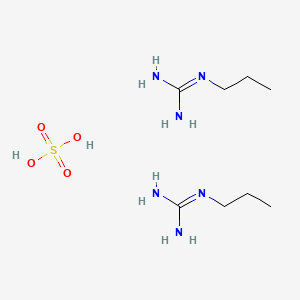
双(1-丙基胍);硫酸
描述
“Bis(1-propylguanidine); sulfuric acid” is a chemical compound with the molecular formula C8H24N6O4S and a molecular weight of 300.38 g/mol . It is also known as BPGSA.
Physical And Chemical Properties Analysis
“Bis(1-propylguanidine); sulfuric acid” has a molecular weight of 300.38 g/mol . The boiling point and other physical properties are not specified in the search results .
科学研究应用
合成中的硫转移试剂
第一种液体硫转移试剂双[3-(三乙氧基甲硅烷基)丙基]四硫化物已被描述为其在使用亚磷酰胺策略将核苷磷酸酯中间体转化为硫代磷酸酯中的效用。该试剂使用自动 DNA/RNA 合成器促进固相合成,在硫化过程中避免试剂沉积在合成器的输送管和阀门中 (Hyodo 等,2005)。
催化和缩合反应
硫酸[3-(3-硅丙基)硫烷基]丙酯已被用作芳香醛与 3-甲基-l-苯基-5-吡唑啉酮缩合反应的可回收催化剂。此过程以高产率生成 4,4'-亚烷基亚甲基-双(3-甲基-5-吡唑啉酮),并证明了催化剂可以循环使用而不会失去活性 (Tayebi 等,2011)。
氟代碳酸和催化
双[(三氟甲基)磺酰基]甲基,以其强的碳酸官能团而闻名,在气相中表现出比硫酸更强的酸度。这些碳酸充当新型酸催化剂,突出了它们在各种催化应用中的潜力 (Yanai, 2015)。
脱硫应用
研究使用 1,2-二甲基咪唑鎓离子液体作为吸附剂从模型燃料中选择性去除芳香杂环硫化合物的应用展示了在环境化学和燃料净化领域的应用 (Cai 等,2015)。
硫化合物抑制剂
双(4-羟基苄基)硫化物,一种从 Pleuropterus ciliinervis 根提取物中分离出的硫化合物,已被发现可以抑制组蛋白脱乙酰酶 (HDAC) 酶,证明了在肿瘤学中的潜在治疗应用 (Son 等,2007)。
安全和危害
“Bis(1-propylguanidine); sulfuric acid” should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-propylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKCJJUATTWLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)N.CCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-propylguanidine); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



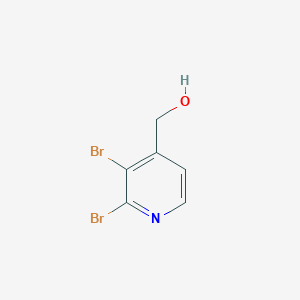
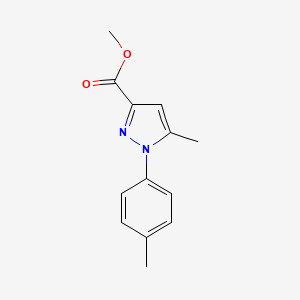
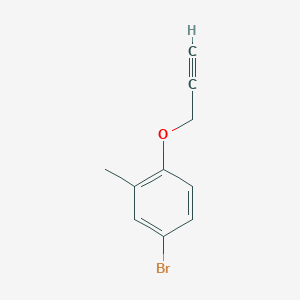
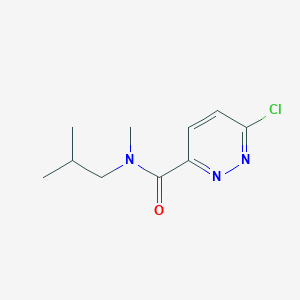
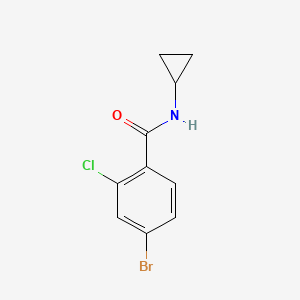
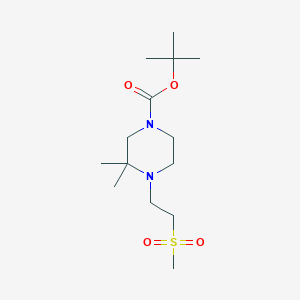
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)
![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
